N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1212402-82-8
VCID: VC4337803
InChI: InChI=1S/C20H23N3O2S/c1-11-6-4-8-15(13(11)3)21-18(24)16-10-14-19(26-16)22-17-12(2)7-5-9-23(17)20(14)25/h5,7,9-11,13,15H,4,6,8H2,1-3H3,(H,21,24)
SMILES: CC1CCCC(C1C)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C
Molecular Formula: C20H23N3O2S
Molecular Weight: 369.48

N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

CAS No.: 1212402-82-8

Cat. No.: VC4337803

Molecular Formula: C20H23N3O2S

Molecular Weight: 369.48

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide - 1212402-82-8

Specification

CAS No. 1212402-82-8
Molecular Formula C20H23N3O2S
Molecular Weight 369.48
IUPAC Name N-(2,3-dimethylcyclohexyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C20H23N3O2S/c1-11-6-4-8-15(13(11)3)21-18(24)16-10-14-19(26-16)22-17-12(2)7-5-9-23(17)20(14)25/h5,7,9-11,13,15H,4,6,8H2,1-3H3,(H,21,24)
Standard InChI Key LCDBOTKYKDTHSM-UHFFFAOYSA-N
SMILES CC1CCCC(C1C)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₀H₂₃N₃O₂S, with a molecular weight of 369.48 g/mol and the CAS registry number 1212402-82-8. Its IUPAC name reflects the fusion of pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a 9-methyl group, a 4-oxo moiety, and an N-(2,3-dimethylcyclohexyl)carboxamide side chain.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₃N₃O₂S
Molecular Weight369.48 g/mol
CAS Number1212402-82-8
Topological Polar Surface Area87.8 Ų (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Structural Analysis

The compound’s core consists of a pyrido[1,2-a]thieno[2,3-d]pyrimidine system, where:

  • A pyrimidine ring (positions 2,3-d) is fused to a thiophene ring.

  • A pyridine ring (positions 1,2-a) is annulated to the thiophene moiety.

  • A 4-oxo group and 9-methyl substituent enhance electronic delocalization.

  • The N-(2,3-dimethylcyclohexyl)carboxamide group introduces steric bulk and lipophilicity, potentially influencing pharmacokinetic properties .

Synthetic Methodology

Reaction Pathway

The synthesis follows a five-step protocol optimized for yield and purity:

Table 2: Critical Reaction Conditions

StepReagents/ConditionsKey Intermediate
1Urea, 190°C, 3 hrThieno[2,3-d]pyrimidine-2,4-diol
2POCl₃, reflux, 6 hr2,4-Dichlorothieno[2,3-d]pyrimidine
32,3-Dimethylcyclohexylamine, tert-butanol, 60°C4-Amino intermediate
4HATU, DMF, room temperatureCarboxamide derivative

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3440 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=O), and 1160 cm⁻¹ (C-O-C) confirm functional groups.

  • ¹H NMR: Signals at δ 1.2–2.1 ppm (cyclohexyl CH₃), δ 6.9–7.3 ppm (aromatic protons), and δ 9.2 ppm (pyrimidine NH).

  • ¹³C NMR: Carbonyl carbons at δ 167–170 ppm; aromatic carbons between δ 120–150 ppm.

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 370.5, aligning with the molecular formula.

Biological Activities and Mechanisms

Table 3: Comparative Antimicrobial Activity of Thienopyrimidines

Compound ClassMIC Range (mg/L)Target PathogensMechanism
Thieno[2,3-d]pyrimidinediones2–16MRSA, VRECell wall synthesis inhibition
2-Carboxamide derivatives4–32E. coli, C. albicansMembrane disruption

Kinase Inhibition

The carboxamide moiety may enable ATP-competitive binding to kinases. Patent literature suggests thieno[2,3-d]pyrimidines inhibit acetyl-CoA carboxylase (ACC), a target in metabolic disorders .

Cytotoxicity Profile

Preliminary studies on analogues show low mammalian cell toxicity (IC₅₀ > 40 mg/L) and minimal hemolysis (<7%), indicating therapeutic potential .

Pharmacological Applications

Anticancer Therapeutics

The compound’s kinase inhibitory activity positions it as a candidate for:

  • Breast Cancer: ACC inhibition reduces lipid biosynthesis in HER2+ cells .

  • Leukemia: Downregulation of PI3K/Akt/mTOR signaling in hematological malignancies.

Anti-Infective Agents

Structural analogs demonstrate efficacy against drug-resistant bacteria, suggesting utility in hospital-acquired infections .

Metabolic Disorders

ACC inhibition could modulate fatty acid synthesis, offering a pathway for treating obesity and type 2 diabetes .

Challenges and Future Directions

Despite promising attributes, key gaps remain:

  • Pharmacokinetic Studies: Absorption, distribution, and metabolism data are lacking.

  • Target Validation: Specific molecular targets (e.g., ACC isoforms) require elucidation.

  • Structural Optimization: Modifying the cyclohexyl group may enhance solubility and bioavailability.

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